REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[H-].[Na+].Br[CH2:14][O:15][CH3:16].CN([CH:20]=[O:21])C>>[CH3:14][O:15][CH2:16][O:1][C:2]1[CH:7]=[C:6]([O:21][CH3:20])[CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
BrCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 18 h at rt the reaction
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
was quenched with water
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (3×30 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COCOC1=C(C=CC(=C1)OC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.4 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |